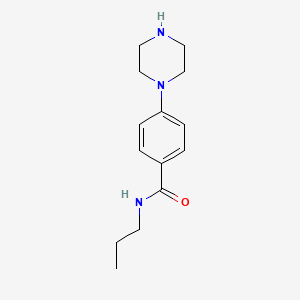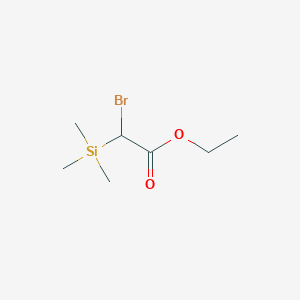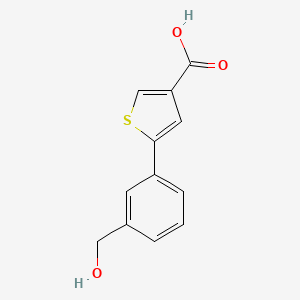
1-(4-Propan-2-ylsulfonylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propan-2-ylsulfonylphenyl)ethanone is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is known for its versatile reactivity and has been utilized in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propan-2-ylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-isopropylphenyl ethanone with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Propan-2-ylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Propan-2-ylsulfonylphenyl)ethanone has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Propan-2-ylsulfonylphenyl)ethanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isobutylphenyl)ethanone: Known for its use as an intermediate in the synthesis of pharmaceuticals like ibuprofen.
1-(4-Methylsulfonylphenyl)ethanone: Shares similar reactivity patterns but differs in the substituent on the phenyl ring.
Uniqueness: 1-(4-Propan-2-ylsulfonylphenyl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C11H14O3S |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
1-(4-propan-2-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 |
InChI-Schlüssel |
DTSLEXNDHOJSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)
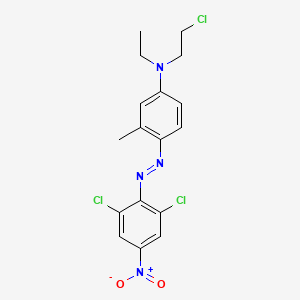


![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)

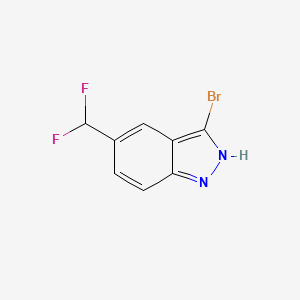
![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)
